molecular formula C14H8O3 B017393 9-Fluorenone-2-carboxylic acid CAS No. 784-50-9

9-Fluorenone-2-carboxylic acid

Cat. No. B017393
CAS RN: 784-50-9
M. Wt: 224.21 g/mol
InChI Key: BJCTXUUKONLPPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Fluorenone-2-carboxylic acid involves the introduction of a hydrophobic group at position 7, generating new tubulin binders. This process starts from 2,7-dibromo-fluorenone as the starting material. Such modification is designed based on modeling studies and confirmed through various tests, including antiproliferative activity on cell lines, fluorescent microscopy, flow cytometry, and sedimentation assays (Calogero et al., 2013).

Molecular Structure Analysis

Comprehensive theoretical and experimental studies, including FTIR and FT-Raman spectral analysis, have been carried out to understand the molecular structure of this compound (9F2CA). These studies utilized DFT/B3LYP methods and provided detailed information on the equilibrium molecular geometry, harmonic vibrational frequencies, infrared and Raman intensities, along with nuclear magnetic resonance (NMR) chemical shifts, helping in reliable assignment of observed bands in the spectra (Kandasamy et al., 2013).

Chemical Reactions and Properties

Research on 10-diazo-9(10H)-phenanthrenone in aqueous solution revealed the formation of fluorene-9-carboxylic acid as a major reaction product through photo-Wolff reaction, hydration, and subsequent ketonization processes. These findings are critical for understanding the chemical behavior and reaction pathways of related fluorene compounds in various conditions (Andraos et al., 1997).

Physical Properties Analysis

In the study of fluorene-9-carboxylic acid, crystallographic analysis revealed two crystallographically independent sets of molecules, showcasing hydrogen bonding of the cyclic dimer type and disordering within the carboxyl groups. These insights provide a deeper understanding of the solid-state structure and interactions within the compound (Blackburn et al., 1996).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as acid-triggered "switch on" of fluorophores, have been explored through synthesis and characterization studies. These compounds exhibit fluorescence "off-on" behavior in response to variable acid concentrations, demonstrating their potential as acid-sensing fluorophores and indicators in acidic environments (Wang et al., 2005).

Scientific Research Applications

  • Tubulin Binders : It serves as a scaffold for creating new tubulin binders with antiproliferative activity on various cell lines, which has implications in cancer research and treatment (Calogero et al., 2013).

  • Photocatalyst : As a metal-free, additive-free photocatalyst, it's used for the visible-light-induced oxidation of primary and secondary alcohols using air/oxygen as an oxidant (Schilling et al., 2018).

  • Spectroscopy and Chemical Analysis : Studies have provided detailed assignments of observed bands in FTIR and FT-Raman spectra, along with accurate chemical shifts and HOMO-LUMO analysis (Kandasamy et al., 2013).

  • Solvatochromism and Fluorescence Studies : It exhibits solvatochromism and decreased fluorescence emission with increasing solvent polarity, suggesting enhanced intersystem-crossing pathways, which is significant in photophysics (Montoya et al., 2020).

  • Substituent Effects in Chemistry : Substituted 9-fluorenones show additive substituent effects, affecting the keto carbonyl signal due to repulsive van der Waals interactions and intramolecular hydrogen bonding (Boykin & Nowak-Wydra, 1991).

  • Organic Synthetic Applications : It is used in epimetallation and carbonation of carbonyl and imino derivatives, producing various organic compounds, suggesting potential applications in organic synthesis (Eisch et al., 2007).

  • Environmental Degradation Studies : Its production as a metabolite in the radiation-induced degradation of fluoranthene in aqueous solutions, and by certain microbial strains, is of interest in environmental chemistry and pollution studies (Popov & Getoff, 2005; Kelley et al., 1991; Andraos et al., 1997).

  • Photocatalysis in Organic Reactions : It's used in photocatalysis for selective oxidation of non-activated alcohols and selective β-oxygenation of tertiary amines under blue light-emitting diode irradiation (Zhang et al., 2020).

  • Charge Transfer in Organic Complexes : Its derivatives are studied for their role in charge transfer in organic complexes, particularly focusing on the competition between hydrogen bonding and stacking interactions (Salmerón-valverde & Bernès, 2015).

  • Complexation Studies in Ionic Liquids : It's also studied for its complexation properties, particularly with aluminum in ionic liquids, which is significant in the field of electrochemistry (Cheek, 2014).

  • Biodegradation Pathways : Its role as a metabolite in the biodegradation pathways of certain pollutants by microbial strains contributes to understanding environmental biodegradation processes (Grifoll et al., 1994; Miao et al., 2016).

  • Solid Phase Synthesis : Phenylfluorenyl-based linkers, related to 9-fluorenone-2-carboxylic acid, show high acid stability and excellent purity for solid-phase synthesis, important in synthetic chemistry (Bleicher et al., 2000).

  • Plant Growth Regulation : As a part of the morphactin group, it contributes to research in plant-growth regulators, affecting growth and development in various plant species (Schneider et al., 1965).

Safety and Hazards

9-Fluorenone-2-carboxylic acid causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil . The product is insoluble and sinks in water .

properties

IUPAC Name

9-oxofluorene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCTXUUKONLPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229062
Record name 9-Oxofluoren-2-carboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

784-50-9
Record name Fluorenone-2-carboxylic acid
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Record name 9-Oxofluoren-2-carboxylic acid
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Record name 9-oxofluoren-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 2-acetylfluorene (86 g.) in acetic acid (1075 ml.) at 60° was treated slowly with sodium dichromate (1020 g.), and then with acetic anhydride (285 ml.). The mixture was heated to reflux with stirring for 3 hours, cooled and poured into water (6 l.), and the precipitate was filtered and washed well with water. This solid was warmed with N-sodium hydroxide (520 ml.) and the mixture was filtered. The aqueous filtrate was washed three times with dichloromethane (3 × 60 ml.) and then heated on the steam-bath and cautiously acidified with hydrochloric acid. The yellow product was filtered, washed well with water and dried in vacuo to give fluorenone-2-carboxylic acid m.p. > 300°.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
1075 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?

A: Research suggests that introducing a hydrophobic group at position 7 of this compound can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes this compound an attractive starting point for designing novel tubulin-targeting agents.

Q2: How does the structure of this compound influence its interaction with water molecules?

A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, this compound shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.

Q3: Has this compound demonstrated any phototoxic properties?

A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that this compound does not share this property. [] In an in vitro photohaemolysis assay, this compound did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.

Q4: What are the common synthetic applications of this compound?

A: this compound serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:

  • 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of this compound with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
  • Molecular tweezers: Esterifying this compound with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.

Q5: Are there any environmental concerns associated with this compound?

A: While the provided research papers don't offer specific information on the environmental impact of this compound, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.

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